molecular formula C11H10N2O3 B3136502 4-Hydroxy-7-methoxyquinoline-6-carboxamide CAS No. 417724-81-3

4-Hydroxy-7-methoxyquinoline-6-carboxamide

Cat. No. B3136502
CAS RN: 417724-81-3
M. Wt: 218.21 g/mol
InChI Key: ZXSGIBJYMYHCMM-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.209 . It is used in cancer research and is categorized under Kinase Modulators .


Synthesis Analysis

The synthesis of a similar compound, lenvatinib, has been reported using 4-nitrophenyl cyclopropylcarbamate . The 4-nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib was then synthesized by reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position .

Scientific Research Applications

Synthesis and Ligand Applications

  • Synthesis of Quinoline Derivatives: Quinoline derivatives, including those similar to 4-Hydroxy-7-methoxyquinoline-6-carboxamide, have been synthesized for potential use as ligands for serotonin receptors. These compounds show affinity at specific concentrations and may bind similarly to serotonin (Hanna-Elias et al., 2009).

Antibacterial Applications

  • Novel Antibacterial Compounds: Research involving the synthesis of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety has shown that these compounds display moderate to good antibacterial efficacy against various bacteria, hinting at potential applications in combating bacterial infections (Qu et al., 2018).

Enzyme Inhibition and Molecular Modeling

  • Cholinesterase Inhibitors and Ca Channel Antagonists: Synthesized quinoline derivatives, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, have been evaluated as inhibitors of cholinesterases and calcium channel antagonists. This research opens possibilities for these compounds in therapeutic applications related to enzyme inhibition (Tomassoli et al., 2011).

Anticancer Activity

  • Compounds with Anticancer Activity: The 3-hydroxyquinolin-2(1H)-one core, similar in structure to this compound, has been explored for developing new compounds with notable anticancer activity against specific cancer cell lines. This suggests a potential role in cancer treatment strategies (Paterna et al., 2020).

Molecular Switch Properties

  • Molecular Switch Systems: The study of quinoline derivatives as potential molecular switch systems highlights the versatility of these compounds in the field of molecular electronics. The ability to switch properties based on structural modifications could be significant for future technological applications (Csehi et al., 2014).

Antiviral Applications

  • Antiherpes Activities: The 4-hydroxyquinoline-3-carboxamide class, which includes compounds structurally related to this compound, has demonstrated broad-spectrum antiherpes activities. This suggests potential applications in treating diseases caused by herpesviruses (Oien et al., 2002).

Mechanism of Action

Target of Action

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is a metabolite of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors . These receptors play crucial roles in angiogenesis and cellular proliferation, making them key targets in cancer treatment .

Mode of Action

As a metabolite of Lenvatinib, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide likely shares a similar mode of action. Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other receptor tyrosine kinases that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of these receptors by Lenvatinib and its metabolites disrupts several key biochemical pathways. It blocks the VEGF signaling pathway, reducing angiogenesis and thus the supply of oxygen and nutrients to the tumor . It also inhibits the FGF and SCF pathways, which are involved in cell proliferation and survival .

Result of Action

The result of the action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is likely to be similar to that of Lenvatinib. By inhibiting key receptor tyrosine kinases, it can reduce angiogenesis and disrupt cell proliferation and survival pathways, potentially leading to the inhibition of tumor growth .

Action Environment

The action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide, like other drugs, can be influenced by various environmental factors. These can include the physiological environment, such as the pH and presence of other metabolites, and external factors such as temperature and light. The compound should be stored in a sealed, dry environment at room temperature .

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGIBJYMYHCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

417724-81-3
Record name 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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